Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, and tetrahydropyridinyl groups
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve more scalable and economical processes, such as solvent-free reactions or the use of basic catalysts like triethylamine .
Chemical Reactions Analysis
ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminum hydride for reductive cyclization and phenacyl bromide for cyclocondensation . The major products formed from these reactions can include pyridine-2,6-dione derivatives and bispidine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . In the industrial sector, the compound’s unique structure allows for its use in the production of materials with specific properties, such as solid-state fluorescence .
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets and pathways within biological systems. The cyano and dichlorophenyl groups play a crucial role in its reactivity and biological activity . The compound can participate in various biochemical pathways, leading to the formation of biologically active intermediates that exert therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as ETHYL CYANO((3,4-DICHLOROPHENYL)HYDRAZONO)ACETATE . While both compounds share the cyano and dichlorophenyl groups, the presence of the tetrahydropyridinyl group in ETHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE provides it with unique chemical and biological properties . Other similar compounds include derivatives of cyanoacetamides and pyridine-2,6-dione .
Properties
Molecular Formula |
C16H14Cl2N2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-2-23-14(22)8-24-16-11(7-19)10(6-13(21)20-16)9-4-3-5-12(17)15(9)18/h3-5,10H,2,6,8H2,1H3,(H,20,21) |
InChI Key |
RJDNUPCKXWQMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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